N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide
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Overview
Description
N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a methoxybenzylidene hydrazine moiety, and an oxopropanamide backbone. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyacetophenone with isobutyraldehyde to form the intermediate 1-(4-hydroxyphenyl)-2-methylpropan-1-one. This intermediate is then reacted with 4-methoxybenzaldehyde and hydrazine hydrate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxybenzylidene hydrazine moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylidene hydrazine moiety can interact with nucleophilic centers. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzylidene)-4-butylaniline
- 1-(4-hydroxyphenyl)-2-methylpropan-1-one
- 4-bromo-N1,N3-bis(1-hydroxy-2-methylpropan-2-yl)isophthalamide
Uniqueness
N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-N'-[(E)-(4-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H25N3O4/c1-21(2,13-15-4-8-17(25)9-5-15)23-19(26)12-20(27)24-22-14-16-6-10-18(28-3)11-7-16/h4-11,14,25H,12-13H2,1-3H3,(H,23,26)(H,24,27)/b22-14+ |
InChI Key |
CEEUPLFQORRVEV-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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